molecular formula C14H17NO4S B041489 S-Acetylthiorphan CAS No. 124735-06-4

S-Acetylthiorphan

Cat. No.: B041489
CAS No.: 124735-06-4
M. Wt: 295.36 g/mol
InChI Key: DCMKACHZOPSUHN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

S-Acetylthiorphan, also known as Hemiacetorphan, primarily targets enkephalinase , an enzyme that degrades enkephalins . Enkephalins are peptides produced by the body that act on opioid receptors with preference for the δ subtype .

Mode of Action

This compound acts as an enkephalinase inhibitor . By inhibiting enkephalinase, it prevents the degradation of enkephalins, thereby increasing their concentration and enhancing their effects . Activation of δ receptors inhibits the enzyme adenylyl cyclase, decreasing intracellular levels of the messenger molecule cAMP .

Biochemical Pathways

The action of this compound affects the opioidergic system by modulating the levels of enkephalins . This modulation can have downstream effects on pain perception and other processes regulated by the opioidergic system .

Pharmacokinetics

This compound is a prodrug that is converted into its active form in the body . The conversion is facilitated by esterases present in the blood-brain barrier (BBB), which provides an environment conducive to the conversion of prodrugs into drugs

Result of Action

The inhibition of enkephalinase by this compound results in increased levels of enkephalins. This leads to enhanced activation of opioid receptors, particularly the δ subtype . The ultimate effect at the molecular and cellular level is a decrease in the activity of adenylyl cyclase and a reduction in the levels of cAMP . This can result in analgesic effects, among others .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain bacteria in the gut microbiome can metabolize this compound into its active metabolites, this compound and thiorphan . This suggests that the efficacy of this compound can be influenced by the individual’s gut microbiome composition . Additionally, the presence of esterases in the BBB is crucial for the conversion of this compound into its active form .

Biochemical Analysis

Biochemical Properties

This enzyme is responsible for the degradation of enkephalins, which are endogenous opioid peptides that regulate pain perception in the body . S-Acetylthiorphan acts as an inhibitor of NEP, thereby increasing the levels of enkephalins and enhancing their analgesic effects .

Cellular Effects

The primary cellular effect of this compound is the inhibition of NEP, leading to an increase in enkephalin levels . This can influence various cellular processes, particularly those related to pain perception and response. By inhibiting NEP, this compound can enhance the analgesic effects of enkephalins, thereby influencing cell signaling pathways related to pain perception .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with NEP . It acts as an inhibitor of this enzyme, preventing it from degrading enkephalins . This leads to an increase in enkephalin levels, which can bind to opioid receptors and exert their analgesic effects .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to be superior and longer-lasting compared to its parent compounds, thiorphan and acetorphan . This suggests that this compound may have a more stable profile and could potentially exhibit long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has been shown to exhibit naloxone-reversible analgesic properties . The palmitoyl derivative of this compound also showed activity at a dosage of 0.8 mmol/kg after oral administration .

Metabolic Pathways

It is known that this compound acts as an inhibitor of NEP, suggesting that it may be involved in the metabolic pathways related to the degradation of enkephalins .

Transport and Distribution

It is known that this compound is a lipophilic compound, which suggests that it may be able to cross the blood-brain barrier .

Subcellular Localization

Given its role as an inhibitor of NEP, it is likely that it localizes to areas where this enzyme is present .

Preparation Methods

Synthetic Routes and Reaction Conditions: : S-Acetylthiorphan can be synthesized through the acetylation of thiorphan. The process involves the reaction of thiorphan with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as a white to off-white solid .

Industrial Production Methods: : While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: : S-Acetylthiorphan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its acetyl group, which enhances its lipophilicity and ability to cross the blood-brain barrier compared to thiorphan. This modification allows for more effective central nervous system activity and potential therapeutic applications .

Properties

IUPAC Name

2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-10(16)20-9-12(14(19)15-8-13(17)18)7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMKACHZOPSUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00924919
Record name N-{2-[(Acetylsulfanyl)methyl]-1-hydroxy-3-phenylpropylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124735-06-4
Record name S-Acetylthiorphan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124735064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(Acetylsulfanyl)methyl]-1-hydroxy-3-phenylpropylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-ACETYLTHIORPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V054NE7TB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Hemiacetorphan exert its pharmacological effects?

A: Hemiacetorphan, also known as S-Acetylthiorphan, acts as an enkephalinase inhibitor. [, ] Enkephalinase is an enzyme responsible for breaking down enkephalins, naturally occurring peptides that have analgesic (pain-relieving) effects. By inhibiting enkephalinase, Hemiacetorphan increases the levels of enkephalins in the central nervous system, ultimately leading to pain relief. []

Q2: What are the potential benefits of using Hemiacetorphan as a drug carrier?

A: Researchers are exploring the use of lipid-based drug carriers called pseudotriglycerides (PTGs) to enhance the delivery of drugs across biological membranes. Hemiacetorphan has been incorporated into these PTG structures due to its structural similarity to triglycerides. [] This similarity may facilitate the passage of the drug carrier, and therefore the attached pharmacological agent, across biological membranes. []

Q3: Are there any known instances where the gut microbiome influences the metabolism of Hemiacetorphan?

A: Recent research highlights the potential role of the gut microbiome in metabolizing Hemiacetorphan. Specifically, Lacticaseibacillus casei Zhang (LCZ) has been shown to metabolize racecadotril, a prodrug of Hemiacetorphan, into its active metabolites, Hemiacetorphan and thiorphan. [] This metabolic activity was observed in various settings, including monoculture, simulated human digestion systems, and fecal co-culture systems. [] Interestingly, there's evidence suggesting that an individual's specific gut microbiome composition might influence the efficiency of LCZ in metabolizing racecadotril. [] This finding underscores the intricate interplay between drug metabolism, probiotics, and the gut microbiome.

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